4-Morpholinophenylglyoxal
Overview
Description
4-Morpholinophenylglyoxal is a chemical compound with the molecular formula C₁₂H₁₃NO₃ It is characterized by the presence of a morpholine ring attached to a phenylglyoxal moiety
Scientific Research Applications
4-Morpholinophenylglyoxal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinophenylglyoxal typically involves the reaction of 4-morpholinophenylboronic acid with glyoxal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Morpholinophenylglyoxal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of phenylglyoxal oxides.
Reduction: Formation of phenylglyoxal alcohols.
Substitution: Formation of substituted phenylglyoxal derivatives.
Mechanism of Action
The mechanism of action of 4-Morpholinophenylglyoxal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the modulation of various biochemical pathways, which can have therapeutic implications.
Comparison with Similar Compounds
Phenylglyoxal: Similar in structure but lacks the morpholine ring.
Morpholine: Contains the morpholine ring but lacks the phenylglyoxal moiety.
4-Morpholinophenylboronic acid: Similar structure but with a boronic acid group instead of glyoxal.
Uniqueness: 4-Morpholinophenylglyoxal is unique due to the presence of both the morpholine ring and the phenylglyoxal moiety, which imparts distinct chemical and biological properties. This combination allows the compound to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)-2-oxoacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-9-12(15)10-1-3-11(4-2-10)13-5-7-16-8-6-13/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRFNKUMQLISOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586369 | |
Record name | [4-(Morpholin-4-yl)phenyl](oxo)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361344-43-6 | |
Record name | [4-(Morpholin-4-yl)phenyl](oxo)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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